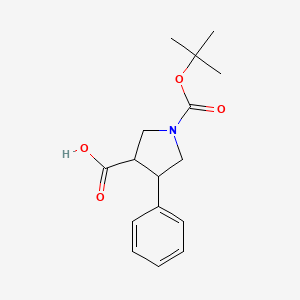

N-T-Butyl-4-fluorobenzamide

Übersicht

Beschreibung

N-T-Butyl-4-fluorobenzamide is a chemical compound that is structurally related to various benzamide derivatives. While the specific compound N-T-Butyl-4-fluorobenzamide is not directly mentioned in the provided papers, there are several related compounds that can offer insights into its potential characteristics and behaviors. For instance, the compound N-(dimethylcarbamothioyl)-4-fluorobenzamide and its metal complexes have been synthesized and characterized, suggesting that N-T-Butyl-4-fluorobenzamide may also form complexes with metals . Additionally, the synthesis of other benzamide derivatives, such as 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide, indicates the versatility of benzamide compounds in chemical synthesis .

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For example, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been used to produce other substituted benzamides, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides . This suggests that N-T-Butyl-4-fluorobenzamide could potentially be synthesized through similar metalation strategies. Additionally, the synthesis of 3H-labeled benzamide derivatives for use as photoaffinity analogs of biological inhibitors shows the application of these compounds in biological research .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex and diverse. For instance, the crystal structure of N-(dimethylcarbamothioyl)-4-fluorobenzamide metal complexes shows a slightly distorted square planar geometry, indicating that N-T-Butyl-4-fluorobenzamide could also exhibit interesting structural features when forming complexes . The crystal structure of other related compounds, such as 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, further highlights the planarity of the carbonyl and thiourea groups, which could be relevant to the structure of N-T-Butyl-4-fluorobenzamide .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. The reaction of N-t-Butyl-2,4,6-trinitrobenzamide with sodium hydroxide is an example of a nucleophilic aromatic substitution, where the amide group remains stable under certain conditions . This suggests that N-T-Butyl-4-fluorobenzamide might also be stable under similar conditions and could undergo nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from related compounds. For example, the electrochemical behavior of N-(dimethylcarbamothioyl)-4-fluorobenzamide complexes has been investigated, showing that these complexes are electroactive . This implies that N-T-Butyl-4-fluorobenzamide could also exhibit electroactive properties. The vibrational properties of benzamide derivatives have been studied using spectroscopy and quantum chemical calculations, providing insights into the bonding and electronic delocalization within these molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel Crystalline Forms and Applications: Novel crystalline forms of related compounds, such as 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, have been identified. These forms are used in treating a range of disorders including asthma and depression (P. Norman, 2008).

- Fluorescent Compounds Synthesis: N-fluorobenzamides, in reactions with maleic anhydride, yield fluorescent aminonaphthalic anhydrides. These reactions involve multiple steps, including nitrogen-centered radical generation and [4+2] cycloaddition (Tianyu Lu et al., 2022).

- Crystal Structures: The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been studied, providing insights into molecular conformation and potential applications in material science (P. A. Suchetan et al., 2016).

Medical Imaging and Diagnostic Applications

- PET Imaging Ligands: N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide derivatives have been synthesized and evaluated for their affinity to σ receptors. These compounds are potential ligands for PET (Positron Emission Tomography) imaging of σ receptors in humans (C. Shiue et al., 1997).

- Cellular Proliferation in Tumors: The use of N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) in PET imaging can help assess cellular proliferation in tumors (F. Dehdashti et al., 2013).

Chemical and Material Science Applications

- Synthesis of Antimicrobial Analogs: Fluorobenzamides containing thiazole and thiazolidine show promising antimicrobial activity. The presence of a fluorine atom at a specific position in the benzoyl group enhances antimicrobial activity (N. Desai et al., 2013).

- Semiaromatic Polyamides: Difluorobenzamide monomers have been synthesized and used in the preparation of semiaromatic polyamides with notable thermal and mechanical properties, suitable for melting processing (Y. Guangming et al., 2016).

Miscellaneous Applications

- Fluorine-18-Labeled Benzamide Analogues: These analogues are used in imaging the sigma2 receptor status of solid tumors with PET. This aids in the assessment of tumor proliferation and potential treatment strategies (Z. Tu et al., 2007).

- Inhibition of Bacterial Growth: Compounds such as flurofamide, which include fluorobenzamide structures, show potent inhibition of bacterial urease, suggesting their utility in the treatment of infection-induced urinary stones and other bacterial infections (O. E. Millner et al., 1982).

Safety And Hazards

Eigenschaften

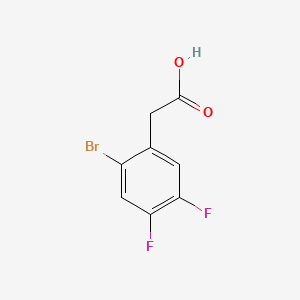

IUPAC Name |

N-tert-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYTVKMZSNODPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401665 | |

| Record name | N-T-BUTYL-4-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-T-Butyl-4-fluorobenzamide | |

CAS RN |

49834-29-9 | |

| Record name | N-T-BUTYL-4-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)